Journal Name:Journal of Agricultural and Food Chemistry
Journal ISSN:0021-8561
IF:5.895
Journal Website:http://pubs.acs.org/journal/jafcau
Year of Origin:1953
Publisher:American Chemical Society (ACS)
Number of Articles Per Year:1448
Publishing Cycle:Biweekly
OA or Not:Not
Statistics in Biopharmaceutical Research Best Papers Award 2023
Journal of Agricultural and Food Chemistry ( IF 5.895 ) Pub Date: 2023-05-22 , DOI: 10.1080/19466315.2023.2200112
Published in Statistics in Biopharmaceutical Research (Vol. 15, No. 2, 2023)
Detail
Sequential Bayes Factors for Sample Size Reduction in Preclinical Experiments with Binary Outcomes
Journal of Agricultural and Food Chemistry ( IF 5.895 ) Pub Date: 2022-10-12 , DOI: 10.1080/19466315.2022.2123386
AbstractPreclinical studies are an integral part of pharmaceutical drug development, yet traditional methods for designing and analyzing these types of studies can be inefficient and wasteful. Even worse, when the units of study are animals, ethical concerns can arise. The 3Rs initiative was established for the ethical treatment of animals through the replacement, reduction, and refinement of animal experiments. In this article, we focus on the reduction aspect of the 3Rs initiative through the use of sequential Bayes factors. The use of sequential Bayes factors has the potential to help design more efficient experiments, that can be analyzed sequentially, in order to reduce the average number of animals needed in preclinical studies. An added bonus, sequential Bayes factors provide a means of quantifying evidence both for and against the null hypothesis, a characteristic not common to traditional preclinical trial analysis methods. Illustrations highlighting the success of sequential Bayes factors are provided for two real seven-day preclinical experiments in rats, as well as extensive simulation studies.
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Modified Robust Meta-Analytic-Predictive Priors for Incorporating Historical Controls in Clinical Trials
Journal of Agricultural and Food Chemistry ( IF 5.895 ) Pub Date: 2023-07-26 , DOI: 10.1080/19466315.2023.2241405
AbstractIncorporating historical information in clinical trials has been of much interest recently because of its potential to reduce the size and cost of clinical trials. Data-conflict is one of the biggest challenges in incorporating historical information. In order to address the conflict between historical data and current data, several methods have been proposed including the robust meta-analytic-predictive (rMAP) prior method. In this paper, we propose to modify the rMAP prior method by using an empirical Bayes approach to estimate the weights for the two components of the rMAP prior. Via numerical calculations, we show that this modification to the rMAP method improves its performance regarding multiple key metrics.
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A Case Study of 2-stage Seamless Adaptive Sample Size Re-Estimation Design with Efficacy Interim analysis When Slope is the Primary Endpoint
Journal of Agricultural and Food Chemistry ( IF 5.895 ) Pub Date: 2023-07-25 , DOI: 10.1080/19466315.2023.2241398
Due to highly unmet medical needs in rare disease areas, there is great desire to speed up the drug development process. A two-stage adaptive design option for a placebo-controlled registration study is being evaluated. Stage 1 consists of participants in an ongoing phase 2 study with 1-year double blinded (DB) treatment and Stage 2 includes newly enrolled participants with 2-year DB treatment period. The primary endpoint is the annualized rate of change (slope) for a continuous longitudinal measurement, which will be evaluated through a random coefficient linear mixed model. An unblinded interim analysis will be performed using Stage 1 data to re-estimate the sample size for Stage 2, followed by another interim analysis for potential early efficacy stopping when all participants completed the 1-year DB treatment. To control the overall type 1 error rate, rather than using a conservative approach, the actual correlation between the interim and final test statistics will be taken into account to determine the final significance level given the pre-specified significance level for the interim efficacy analysis. Multiplicity adjustments for secondary endpoints including considerations for order switching between interim and final analysis in this specific case study will also be discussed.
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A closer look at the kernels generated by the decision and regression tree ensembles
Journal of Agricultural and Food Chemistry ( IF 5.895 ) Pub Date: 2022-12-08 , DOI: 10.1080/19466315.2022.2150680
AbstractTree ensembles can be interpreted as implicit kernel generators, where the ensuing proximity matrix represents the data-driven tree ensemble kernel. Focus of our work is the utility of tree based ensembles as kernel generators that (in conjunction with a regularized linear model) enable kernel learning. We elucidate the performance of the tree based random forest (RF) and gradient boosted tree (GBT) kernels in a comprehensive simulation study comprising of continuous and binary targets. We show that for continuous targets (regression), this kernel learning approach is competitive to the respective tree ensemble in higher dimensional scenarios, particularly in cases with larger number of noisy features. For the binary target (classification), the tree ensemble based kernels and their respective ensembles exhibit comparable performance. We provide the results from several real life data sets for regression and classification relevant for biopharmaceutical and biomedical applications, that are in line with the simulations to show how these insights may be leveraged in practice.We discuss general applicability and extensions of the tree ensemble based kernels for survival targets and interpretable landmarking in classification and regression. Finally, we outline future research for kernel learning due to feature space partitionings.
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A flexible analytical framework for reference-based imputation, delta adjustment and tipping-point stress-testing
Journal of Agricultural and Food Chemistry ( IF 5.895 ) Pub Date: 2022-12-08 , DOI: 10.1080/19466315.2022.2151506
AbstractThis paper addresses the challenge of implementing the treatment policy strategy when subjects are not followed up after treatment discontinuation. This problem can be addressed using reference-based imputation, delta adjustment, and tipping-point analysis.Our new framework tackles this problem analytically. We characterize the process that measures the response regardless of drug discontinuation, Z(t), using its association with two observable processes: time to drug dropout (T*), and the variable representing the response in a hypothetical world without drug discontinuation Y(t). We define the intervention discontinuation effect (IDE) as the unobservable process that quantifies the difference between Y(t) and Z(t) after T*. We express various well-known imputation rules as forms of the IDE.We model Y using mixed models and T* with the Royston-Parmar model. We build estimators for the marginal mean of Z given the estimated parameters for Y and T*. We demonstrate that this simple estimator building suits all studied rules and provide guidance to extend this methodology.With the proposed framework, we can analytically resolve a broad range of imputation rules and have right-censored treatment discontinuation. This methodology is more efficient and computationally faster than multiple imputation and, unlike Rubin’s variance estimator, presents no standard error over-estimation.
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A propensity-score integrated approach to Bayesian dynamic power prior borrowing
Journal of Agricultural and Food Chemistry ( IF 5.895 ) Pub Date: 2023-06-13 , DOI: 10.1080/19466315.2023.2223533
AbstractUse of historical control data to augment a small internal control arm in a randomized control trial (RCT) can lead to significant improvement of the efficiency of the trial. It introduces the risk of potential bias, since the historical control population is often rather different from the RCT. Power prior approaches have been introduced to discount the historical data to mitigate the impact of the population difference. However, even with a Bayesian dynamic borrowing which can discount the historical data based on the outcome similarity of the two populations, a considerable population difference may still lead to a moderate bias. Hence, a robust adjustment for the population difference using approaches such as the inverse probability weighting or matching, can make the borrowing more efficient and robust. In this paper, we propose a novel approach integrating the propensity score for the covariate adjustment and Bayesian dynamic borrowing using power prior. The proposed approach uses Bayesian bootstrap in combination with the empirical Bayes (EB) method utilizing quasi-likelihood for determining the power prior. The performance of our approach is examined by a simulation study. We apply the approach to two Acute Myeloid Leukemia (AML) studies for illustration.
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Editor’s Note: Special Section on a Collection of Articles on Opportunities and Challenges in Utilizing Real-World Data for Clinical Trials and Medical Product Development
Journal of Agricultural and Food Chemistry ( IF 5.895 ) Pub Date: 2023-02-07 , DOI: 10.1080/19466315.2022.2162291
Published in Statistics in Biopharmaceutical Research (Vol. 15, No. 1, 2023)
Detail
Good Data Science Practice: Moving toward a Code of Practice for Drug Development (Rejoinder)
Journal of Agricultural and Food Chemistry ( IF 5.895 ) Pub Date: 2023-02-07 , DOI: 10.1080/19466315.2022.2128402
Published in Statistics in Biopharmaceutical Research (Vol. 15, No. 1, 2023)
Detail
Missing data imputation for a multivariate outcome of mixed variable types
Journal of Agricultural and Food Chemistry ( IF 5.895 ) Pub Date: 2023-01-18 , DOI: 10.1080/19466315.2023.2169753
SUMMARYData collected in clinical trials are often composed of multiple types of variables. For example, laboratory measurements and vital signs are longitudinal data of continuous or categorical variables, adverse events may be recurrent events, and death is a time-to-event variable. Missing data due to patients’ discontinuation from the study or as a result of handling intercurrent events using a hypothetical strategy almost always occur during any clinical trial. Imputing these data with mixed types of variables simultaneously is a challenge that has not been studied extensively. In this article, we propose using an approximate fully conditional specification to impute the missing data. Simulation shows the proposed method provides satisfactory results under the assumption of missing at random. Finally, real data from a clinical trial evaluating treatments for diabetes are analyzed to illustrate the potential benefit of the proposed method.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
农林科学1区 AGRICULTURE, MULTIDISCIPLINARY 农业综合1区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
12.80 235 Science Citation Index Science Citation Index Expanded Not
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